molecular formula C7H7NO5S B14818092 5-Hydroxy-2-sulfamoylbenzoic acid

5-Hydroxy-2-sulfamoylbenzoic acid

Cat. No.: B14818092
M. Wt: 217.20 g/mol
InChI Key: XIEZYTLCSVKUNC-UHFFFAOYSA-N
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Description

5-Hydroxy-2-sulfamoylbenzoic acid (CAS: Not explicitly provided in evidence; positional isomer noted in ) is a benzoic acid derivative featuring a hydroxyl (-OH) group at position 5 and a sulfamoyl (-SO₂NH₂) group at position 2. This compound is structurally related to sulfonamide-class drugs, which often exhibit antibacterial or enzyme-inhibitory properties. Its electronic configuration, influenced by the electron-withdrawing sulfamoyl group, enhances acidity compared to simpler benzoic acids.

Properties

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

5-hydroxy-2-sulfamoylbenzoic acid

InChI

InChI=1S/C7H7NO5S/c8-14(12,13)6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13)

InChI Key

XIEZYTLCSVKUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. One common method includes the reaction of salicylic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions generally involve maintaining a temperature range of 0-5°C during the addition of chlorosulfonic acid to prevent over-sulfonation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfamoyl group can interact with enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Hydroxy-2-sulfamoylbenzoic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
This compound Not explicitly provided C₇H₇NO₅S ~217.2 (calc.) -OH (C5), -SO₂NH₂ (C2) Potential sulfonamide drug analog
2-Hydroxy-5-sulfamoylbenzoic acid 5378-41-6 C₇H₇NO₅S 217.2 -OH (C2), -SO₂NH₂ (C5) Positional isomer; lab reagent
5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid 793690-07-0 C₁₃H₁₃NO₅S 295.31 -SO₂NH(CH₂C₄H₃O) (C5), -CH₃ (C2) Intermediate for antibacterial agents
2-Hydroxy-5-methylbenzoic acid 89-56-5 C₈H₈O₃ 152.15 -OH (C2), -CH₃ (C5) Non-carcinogenic (per Prop 65); lab chemical
5-[2-Hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid 327093-76-5 C₁₁H₁₅NO₆S 289.3 -SO₂N(CH₃)(CH₂CH₂OH) (C5), -OCH₃ (C2) Predicted pKa = 3.65; research chemical
5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid 784172-04-9 C₁₁H₁₅NO₅S 273.3 -SO₂NH(CH₂CH₂OCH₃) (C5), -CH₃ (C2) Lipophilic analog; potential bioavailability studies

Structural and Electronic Differences

  • Positional Isomerism : The hydroxyl and sulfamoyl group positions significantly alter electronic properties. For example, 2-hydroxy-5-sulfamoylbenzoic acid () has reversed substituents compared to the target compound, which may influence hydrogen bonding and acidity .
  • Substituent Effects: Methyl/Methoxy Groups: Compounds like 2-hydroxy-5-methylbenzoic acid () lack sulfamoyl groups, reducing acidity but improving stability. Methoxy groups (e.g., in ) enhance lipophilicity .

Pharmacological and Biochemical Comparisons

  • Antibacterial Activity : Brominated analogs (e.g., 5-bromo-2-methoxybenzoic acid in ) show potent activity against bacterial biofilms, suggesting that electron-withdrawing substituents enhance efficacy. The sulfamoyl group in the target compound may similarly interact with bacterial enzymes (e.g., dihydropteroate synthase in folate synthesis) .
  • Enzyme Inhibition : Sulfasalazine derivatives () with azo linkages demonstrate anti-inflammatory properties, whereas the simpler sulfamoyl-hydroxy structure of the target compound may prioritize solubility over conjugation-dependent activity .

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